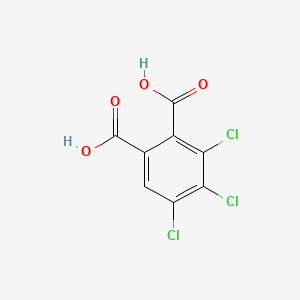

3,4,5-Trichlorophthalic acid

CAS No.: 62268-15-9

Cat. No.: VC11686837

Molecular Formula: C8H3Cl3O4

Molecular Weight: 269.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62268-15-9 |

|---|---|

| Molecular Formula | C8H3Cl3O4 |

| Molecular Weight | 269.5 g/mol |

| IUPAC Name | 3,4,5-trichlorophthalic acid |

| Standard InChI | InChI=1S/C8H3Cl3O4/c9-3-1-2(7(12)13)4(8(14)15)6(11)5(3)10/h1H,(H,12,13)(H,14,15) |

| Standard InChI Key | QGXQXRTVKOXDDC-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)O)C(=O)O |

| Canonical SMILES | C1=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)O)C(=O)O |

Introduction

Synthesis Pathways for Chlorinated Phthalic Anhydrides

Condensation and Fluorination Reactions

A patent (CN1201779A) describes the use of 3,4,5,6-tetrachlorophthalic anhydride as a precursor for synthesizing fluorinated benzoic acids . The process involves condensation with aniline to form -phenyltetrachlorophthalimide, followed by fluorination with potassium fluoride (KF) in aprotic solvents like dimethyl sulfoxide (DMSO). Subsequent decarboxylation and hydrolysis yield 2,3,4,5-tetrafluorobenzoic acid . This highlights the utility of chlorinated phthalic anhydrides as intermediates in synthesizing fluorinated aromatic compounds, which are valuable in agrochemical and pharmaceutical industries.

Physicochemical Properties

Thermal Stability and Reactivity

Chlorinated phthalic anhydrides exhibit high thermal stability, making them suitable for high-temperature applications. For instance, TCPA has a melting point of 255–257°C and is used as a flame retardant in plastics . The trichloro analogue (3,4,6-trichlorophthalic acid anhydride) likely shares similar stability, though its exact melting point is unspecified in the literature .

Solubility and LogP

The logP (octanol-water partition coefficient) of 3,4,6-trichlorophthalic acid anhydride is reported as 2.96, indicating moderate hydrophobicity . This property facilitates its use in non-polar matrices, such as polymer blends. TCPA, with a higher chlorine content, has a logP of 3.23, enhancing its persistence in environmental compartments .

Toxicological and Environmental Profiles

Acute and Subchronic Toxicity

TCPA has been extensively evaluated for toxicity. In a 13-week gavage study in F344/N rats, doses ≥375 mg/kg/day caused renal tubule necrosis and reduced body weight gain . Mice exhibited higher tolerance, with no significant toxicity observed at equivalent doses . These findings underscore species-specific differences in metabolic handling of chlorinated aromatics.

Immunological Effects

Occupational exposure to TCPA dust is associated with asthma-like symptoms, as evidenced by a 12-year follow-up study of exposed workers . Immunoglobulin G (IgG) antibodies against TCPA-human serum albumin conjugates were detected, indicating sensitization potential .

Industrial and Pharmaceutical Applications

Flame Retardants

TCPA’s primary application is as a flame retardant in epoxy resins and polyesters. Its high chlorine content (49.7% by weight) quenches free radicals during combustion, slowing fire propagation .

Pharmaceutical Intermediates

Chlorinated phthalic acids serve as precursors for bioactive molecules. For example, -(methylpyridyl) derivatives of tetrachlorophthalmic acid exhibit hypertensive effects, as demonstrated in preclinical studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume